Methyl 2-(trifluoromethyl)cinnamate
Overview
Description
Methyl 2-(trifluoromethyl)cinnamate is an organic compound that belongs to the class of cinnamates It is characterized by the presence of a trifluoromethyl group attached to the aromatic ring of the cinnamate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(trifluoromethyl)cinnamate can be synthesized through several methods. One common approach involves the Heck reaction, where bromobenzenes and methyl acrylate are used as starting materials. The reaction is conducted using a palladium cathode and a graphite anode in the presence of isopropyl alcohol as the solvent . This method is efficient and environmentally friendly, offering high yields and selectivity.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous-flow microreactors. This method involves the use of Lipozyme® TL IM as a catalyst and phenylethylamines as reactants . The reaction parameters, such as temperature and substrate molar ratio, are optimized to achieve maximum conversion and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(trifluoromethyl)cinnamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted cinnamates.
Scientific Research Applications
Methyl 2-(trifluoromethyl)cinnamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of fragrances and flavors due to its aromatic properties.
Mechanism of Action
The mechanism of action of methyl 2-(trifluoromethyl)cinnamate involves its interaction with specific molecular targets. For instance, it can interact with ergosterol in fungal cell membranes, disrupting membrane integrity and leading to cell death . In bacteria, it can target enzymes involved in fatty acid synthesis, inhibiting bacterial growth .
Comparison with Similar Compounds
Methyl 2-(trifluoromethyl)cinnamate can be compared with other cinnamate derivatives, such as methyl cinnamate and methyl 4-chlorocinnamate. While all these compounds share a common cinnamate backbone, the presence of different substituents (e.g., trifluoromethyl, chlorine) imparts unique chemical properties and biological activities. For example, this compound has enhanced antimicrobial activity compared to methyl cinnamate due to the electron-withdrawing effect of the trifluoromethyl group .
List of Similar Compounds
- Methyl cinnamate
- Methyl 4-chlorocinnamate
- Methyl p-coumarate
Properties
IUPAC Name |
methyl (E)-3-[2-(trifluoromethyl)phenyl]prop-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-16-10(15)7-6-8-4-2-3-5-9(8)11(12,13)14/h2-7H,1H3/b7-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNSNJMXPAZNKV-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CC=C1C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=CC=C1C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001155987 | |
Record name | 2-Propenoic acid, 3-[2-(trifluoromethyl)phenyl]-, methyl ester, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001155987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157518-53-1 | |
Record name | 2-Propenoic acid, 3-[2-(trifluoromethyl)phenyl]-, methyl ester, (2E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157518-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 3-[2-(trifluoromethyl)phenyl]-, methyl ester, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001155987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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